molecular formula C15H18 B3422451 Isopropylbiphenyl CAS No. 25640-78-2

Isopropylbiphenyl

Cat. No.: B3422451
CAS No.: 25640-78-2
M. Wt: 198.30 g/mol
InChI Key: QTKIQLNGOKOPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylbiphenyl (IPBP), with the molecular formula C₁₅H₁₆ and IUPAC name 1-phenyl-2-propan-2-ylbenzene, is an aromatic hydrocarbon consisting of a biphenyl core substituted with an isopropyl group . It is synthesized via transalkylation reactions involving biphenyl (BP) and di-isopropylbenzene (DIPB), yielding IPBP and di-isopropylbiphenyl (DIPBP) as primary products . IPBP is valued in industrial applications, including:

  • Polymer synthesis: As a precursor for advanced polymers with high thermal/mechanical stability .
  • Coolants: Used in heavy-water organic-cooled reactors (HWOCR) due to favorable thermophysical properties .
  • Solvents: Employed in formulations requiring water-immiscible organic solvents .

Structurally, IPBP exhibits restricted rotation of the aryl-aryl bond at room temperature, leading to asymmetry in its NMR spectra . This property influences its reactivity and interactions in chemical processes.

Properties

CAS No.

25640-78-2

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1,1'-biphenyl;propane

InChI

InChI=1S/C12H10.C3H8/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-3-2/h1-10H;3H2,1-2H3

InChI Key

QTKIQLNGOKOPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=C2

boiling_point

Range = 295-305 °C
Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/

Color/Form

Water white

density

Specific gravity = 0.988 gm/cc
Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/

physical_description

Water-white liquid;  [HSDB]

solubility

In water = 0.6 mg/l at 25 °C

vapor_pressure

0.0005 [mmHg]
5.0X10-4 mm Hg at 25 °C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylbiphenyl can be synthesized through several methods. One common approach involves the isopropylation of biphenyl using propylene in the presence of a catalyst such as H-mordenite. The reaction typically occurs at temperatures ranging from 225°C to 275°C . Another method involves the use of triarylphosphate or ethyl (diaryl) phosphate in a mixture of trifluoroethanol and acetone, followed by irradiation .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow microreactors where biphenyl and propylene undergo a Friedel-Crafts alkylation reaction . This method ensures a consistent and scalable production process.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
Isopropylbiphenyl is utilized as a reagent and intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The isopropyl group enhances the reactivity of the biphenyl structure.
  • Catalytic Reactions : It can act as a ligand in metal-catalyzed reactions such as Suzuki coupling, improving reaction efficiency.

2. Solvent in Liquid Scintillators
this compound serves as a solvent in liquid scintillators, which are used for detecting ionizing radiation. Its use improves counting efficiencies for gamma rays, making it valuable in nuclear physics and radiation detection applications .

Biological and Medical Applications

1. Biological Activity Studies
Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various microorganisms.
  • Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory conditions.

2. Toxicological Studies
this compound has been evaluated for its toxicological effects. Animal studies revealed that high doses could lead to adverse effects such as liver dystrophy and changes in blood parameters like neutropenia and lymphocytosis . Understanding these effects is crucial for assessing safety in potential therapeutic applications.

Industrial Applications

1. Heat Carrier and Lubricants
In industrial settings, this compound is employed as a heat carrier and lubricant due to its thermal stability. It is particularly useful in high-temperature applications where traditional lubricants may fail.

2. Production of Liquid Crystals
The compound plays a role in the production of liquid crystals used in display technologies. Its ability to maintain stability under varying temperatures makes it suitable for this application.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Organic ChemistryReagent in organic synthesisEnhances reaction efficiency
Radiation DetectionSolvent in liquid scintillatorsImproved counting efficiencies
Biological ResearchAntimicrobial and anti-inflammatory studiesPotential therapeutic applications
Industrial LubricantsHeat carrier and lubricantThermal stability at high temperatures
Display TechnologyProduction of liquid crystalsStability under temperature variations

Case Studies

Case Study 1: Use in Liquid Scintillators
A study demonstrated that incorporating this compound into scintillation solutions significantly increased the detection efficiency of gamma rays. This enhancement is critical for improving the accuracy of radiation measurements in various scientific research fields.

Case Study 2: Toxicological Evaluation
In a series of toxicological assessments, rats were administered varying doses of this compound to evaluate its safety profile. Results indicated dose-dependent toxicity, highlighting the need for careful handling and usage protocols in laboratory settings.

Mechanism of Action

The mechanism of action of isopropylbiphenyl primarily involves its interaction with catalytic sites during chemical reactions. For instance, during isopropylation, the compound forms an active transition state with propene and acid sites in H-mordenite channels, leading to selective formation of dithis compound . This mechanism highlights the compound’s ability to establish specific interactions with catalysts, facilitating targeted chemical transformations.

Comparison with Similar Compounds

Biphenyl

  • Structure : Unsubstituted biphenyl (C₁₂H₁₀).
  • Physical Properties :
    • Higher thermal conductivity (~17–25% greater than IPBP at 400–700°F) .
    • Lower specific heat compared to IPBP .
    • Lower viscosity than IPBP, making it more fluid at high temperatures .
  • Stability : Decomposes at ~430°C under irradiation, higher than IPBP’s 370°C .
  • Applications : Primarily used in heat transfer fluids and as a dielectric fluid.

Terphenyls (e.g., Santowax OMP, OM, OM-2)

  • Structure : Three linked benzene rings (C₁₈H₁₄).
  • Physical Properties :
    • Thermal conductivity: 17–25% higher than IPBP .
    • Density: 11–14% higher than IPBP .
    • Viscosity: Higher than IPBP, limiting flow efficiency in reactors .
  • Stability : Auto-ignition temperatures >1000°F, superior to IPBP’s 700–850°F .
  • Applications : Dominant in nuclear reactor coolants due to high thermal stability.

Di-Isopropylbiphenyl (DIPBP)

  • Structure : Biphenyl with two isopropyl groups.
  • Synthesis : Co-produced with IPBP in transalkylation reactions .
  • Applications : Key intermediate for liquid crystals and high-performance polymers .

HB-40

  • Structure : Hydrogenated terphenyl derivative.
  • Physical Properties :
    • Specific heat: Lower than IPBP and terphenyls .
    • Liquid at room temperature, similar to IPBP .
  • Applications : Alternative coolant with moderate thermal performance.

Comparative Data Table

Property Isopropylbiphenyl (IPBP) Biphenyl Santowax OMP (Terphenyl) HB-40
Specific Heat 10–14% higher than OMP Lower than IPBP Moderate Lower than IPBP
Thermal Conductivity 17–25% lower than OMP Higher than IPBP Higher than IPBP Moderate
Viscosity Lower than OMP Lowest Higher than IPBP Moderate
Decomposition Temp 370°C 430°C 420°C N/A
Auto-Ignition Temp 700–850°F >1000°F >1000°F ~800°F
State at RT Liquid Solid Solid Liquid

Key Research Findings

Thermal Performance :

  • IPBP’s higher specific heat improves heat absorption in coolants but is offset by lower thermal conductivity, reducing heat dissipation efficiency compared to terphenyls .
  • Its lower viscosity enhances flow dynamics in reactor systems compared to Santowax derivatives .

Stability Limitations :

  • IPBP’s lower decomposition temperature (370°C) and auto-ignition threshold make it less suitable for high-temperature applications than biphenyl or terphenyls .

Environmental Impact :

  • IPBP is detected in environmental samples (e.g., river sediments) as a replacement for polychlorinated biphenyls (PCBs) .
  • Its atmospheric half-life is ~40 hours, suggesting moderate persistence compared to more stable compounds .

Structural Insights :

  • Restricted rotation in IPBP causes NMR spectral asymmetry, influencing its reactivity in synthetic pathways .

Biological Activity

Isopropylbiphenyl, a biphenyl derivative with the chemical formula C₁₅H₁₆, has garnered attention in various fields due to its unique biological properties. This article explores its biological activity, including cytotoxicity, antiviral potential, and other pharmacological effects, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with an isopropyl group attached to one of the rings. This structural configuration contributes to its lipophilicity and potential interactions with biological membranes.

1. Cytotoxicity

Cytotoxicity studies have indicated that this compound exhibits significant toxicity towards various cell lines. The compound's cytotoxic effects are often measured using the half-maximal cytotoxic concentration (CC₅₀). For instance, a study reported a CC₅₀ value exceeding 5000 mg/kg in rat models, indicating low acute toxicity but potential chronic effects at higher concentrations .

2. Antiviral Activity

Research has highlighted the antiviral properties of this compound derivatives. Structural modifications have been shown to enhance antiviral efficacy against specific viruses. For example, introducing an isopropyl group at certain positions on biphenyl significantly improved antiviral activity compared to other substituents. The effective concentrations (EC₅₀) for some derivatives were reported as follows:

CompoundPositionEC₅₀ (μM)
Isopropyl-biphenyl-paraPara12.8 ± 0.2
Isopropyl-biphenyl-metaMeta15.5 ± 0.7
Isopropyl-biphenyl-orthoOrtho63.5 ± 11.1

These findings suggest that the position of the isopropyl group on the biphenyl ring significantly influences its antiviral potency .

Case Study 1: Antiviral Efficacy

A study conducted on modified biphenyl compounds demonstrated that those with an isopropyl substituent showed enhanced activity against Rift Valley Fever Virus (RVFV). The research indicated that while certain modifications reduced activity, others, particularly those retaining hydrogen bond-donating functionalities, maintained or improved efficacy .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various biphenyl derivatives, this compound was shown to have a comparable toxicity profile to other alkyl-substituted biphenyls. The study utilized A549 cell lines to evaluate cytotoxicity and found that while this compound exhibited significant toxicity, it also showed promise for further modifications aimed at reducing adverse effects while retaining biological activity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing isopropylbiphenyl in laboratory settings?

  • Answer : this compound synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis for stoichiometric validation. For reproducibility, experimental protocols must detail reaction conditions (temperature, catalysts) and purification steps (e.g., column chromatography). Peer-reviewed studies emphasize the importance of reporting melting points, boiling ranges, and spectral data to enable replication .

Q. How can researchers resolve discrepancies in reported viscosity data for this compound?

  • Answer : Discrepancies in viscosity data (e.g., ±10% variation in biphenyl/isopropylbiphenyl comparisons) often arise from differences in experimental setups or impurities. Researchers should:

  • Replicate measurements using standardized viscometers (e.g., Ubbelohde) under controlled temperatures.
  • Cross-validate with computational models (e.g., molecular dynamics simulations).
  • Reference high-purity samples (>99%) and disclose calibration methods.
  • Address uncertainties in historical data through modern re-evaluation .

Q. What analytical techniques are recommended for identifying this compound isomers in complex matrices?

  • Answer : Liquid chromatography-gas chromatography-mass spectrometry (LC-GC-MS) coupled with principal component analysis (PCA) is effective for isomer discrimination. For example, dithis compound isomers in mineral oils can be resolved using hexane-ethanol extraction followed by retention time alignment and multivariate statistical analysis .

Advanced Research Questions

Q. How do computational models predict physicochemical properties of this compound, and what are their limitations?

  • Answer : The Vargaftik equation accurately models thermal conductivity-density relationships for this compound, while group contribution methods estimate log octanol-water partition coefficients (log Kow ≈ 5.34). Limitations include:

  • Assumptions of ideal behavior, which fail under extreme temperatures.
  • Reliance on fragment-based estimation, ignoring steric effects.
  • Validation with experimental data (e.g., differential scanning calorimetry for specific heat) is critical .

Q. What strategies mitigate data inconsistencies in thermal conductivity studies of this compound-based coolants?

  • Answer : Key strategies include:

  • Standardizing irradiation conditions (e.g., 30% hydrogenated biphenyl content).
  • Comparing this compound with terphenyl coolants at identical temperatures (e.g., 400–700°F).
  • Reporting density-specific corrections, as thermal conductivity inversely correlates with density .

Q. How can researchers optimize experimental designs for studying this compound degradation under irradiation?

  • Answer : Design considerations:

  • Use gamma irradiation chambers with temperature control (±1°C).
  • Monitor degradation products via high-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR).
  • Include Santowax DOM or biphenyl as reference coolants to contextualize this compound’s stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylbiphenyl
Reactant of Route 2
Reactant of Route 2
Isopropylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.